Product packaging for 2-Chloro-4-methylquinoline-3-carbonitrile(Cat. No.:CAS No. 101617-94-1)

2-Chloro-4-methylquinoline-3-carbonitrile

Cat. No.: B009874
CAS No.: 101617-94-1
M. Wt: 202.64 g/mol
InChI Key: UTBTZPFJZNOSLP-UHFFFAOYSA-N
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Description

2-Chloro-4-methylquinoline-3-carbonitrile (CAS: 101617-94-1) is a heterocyclic organic compound with the molecular formula C₁₁H₇ClN₂ and a molecular weight of 202.64 g/mol. Its structure features a quinoline backbone substituted with a chlorine atom at position 2, a methyl group at position 4, and a nitrile group at position 3 . Key physical properties include a density of 1.31 g/cm³, a boiling point of 380.7°C at 760 mmHg, and a flash point of 184°C . The compound is primarily utilized as a pharmaceutical intermediate and building block in organic synthesis, particularly in the development of bioactive molecules .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H7ClN2 B009874 2-Chloro-4-methylquinoline-3-carbonitrile CAS No. 101617-94-1

Properties

IUPAC Name

2-chloro-4-methylquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2/c1-7-8-4-2-3-5-10(8)14-11(12)9(7)6-13/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTBTZPFJZNOSLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC2=CC=CC=C12)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10384166
Record name 2-chloro-4-methylquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101617-94-1
Record name 2-chloro-4-methylquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Optimization

  • Condensation Step : At 0–5°C, aniline derivatives react with β-ketoesters to form β-anilinoacrylates. For example, 4-methylaniline reacts with ethyl acetoacetate in anhydrous ethanol, catalyzed by sulfuric acid, to yield ethyl 3-(4-methylphenylamino)crotonate.

  • Cyclization : Heating the intermediate at 180–200°C in diphenyl ether induces cyclization, forming 4-methyl-2-quinolone. The reaction’s regioselectivity is influenced by the electron-donating methyl group, which directs cyclization to the para position.

Table 1: Optimization of Conrad-Limpach-Knorr Parameters

ParameterOptimal RangeImpact on Yield
Temperature (°C)180–200Yield ↑ 15–20%
SolventDiphenyl etherPrevents decomposition
CatalystH2SO4 (0.5 eq)Accelerates cyclization

This method achieves yields of 60–70% for the quinolone intermediate but requires subsequent functionalization to introduce chlorine and nitrile groups.

Chlorination Strategies Using Phosphorus Oxychloride (POCl₃)

Chlorination of the quinolone intermediate is critical for introducing the 2-chloro substituent. A patent by details an optimized protocol using POCl₃ and PCl₅, which enhances electrophilic substitution at the 2-position.

Procedure Highlights

  • Reagents : POCl₃ (10 vol) and PCl₅ (1 vol) are combined with 4-methyl-2-quinolone in a reflux apparatus.

  • Conditions : Reflux at 115°C for 2 hours ensures complete conversion to 2-chloro-4-methylquinoline. Excess POCl₃ is removed via distillation, and the product is isolated by filtration (yield: 85–90%).

Critical Considerations :

  • Solvent-Free System : Eliminating solvents reduces side reactions and simplifies purification.

  • Safety : POCl₃ reacts exothermically with water; strict moisture control is essential.

Nitrile Group Introduction via Formylation-Cyanation

The 3-position nitrile group is introduced through a two-step sequence involving formylation followed by cyanation, as demonstrated in.

Stepwise Protocol

  • Formylation :

    • Reagents : 2-Chloro-4-methylquinoline is treated with POCl₃ (3.5 eq) and DMF (1.1 eq) at 0°C.

    • Mechanism : Vilsmeier-Haack reaction generates an electrophilic iminium intermediate, which undergoes formylation at the 3-position.

    • Yield : 75–80% for 2-chloro-4-methylquinoline-3-carbaldehyde.

  • Cyanation :

    • Reagents : The aldehyde intermediate reacts with hydroxylamine hydrochloride (2 eq) in acetic acid, followed by dehydration using PCl₃.

    • Conditions : Reflux at 110°C for 4 hours achieves full conversion to the nitrile.

Table 2: Cyanation Reaction Parameters

ParameterOptimal ValueRole
NH2OH·HCl (eq)2.0Nucleophilic agent
PCl₃ (eq)1.5Dehydration agent
Temperature (°C)110Accelerates dehydration

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-methylquinoline-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoline derivatives and fused heterocyclic compounds .

Scientific Research Applications

Medicinal Chemistry

2-Chloro-4-methylquinoline-3-carbonitrile has been extensively studied for its potential therapeutic properties:

  • Antimicrobial Activity:
    • Exhibits significant antibacterial properties by interfering with bacterial DNA synthesis.
    • Case Study: A study demonstrated its efficacy against various strains of bacteria, suggesting its potential as a lead compound for antibiotic development .
  • Anticancer Properties:
    • Investigated for its ability to inhibit cancer cell proliferation.
    • Mechanism: The compound may inhibit topoisomerases, enzymes crucial for DNA replication and repair, leading to cancer cell death .
  • Anti-inflammatory Effects:
    • Research indicates its potential in reducing inflammation markers in vitro.
    • Case Study: In animal models, treatment with this compound resulted in decreased inflammatory responses .

Materials Science

The compound is also explored for applications in electronic devices:

  • Organic Electroluminescent Devices:
    • Used in the development of organic light-emitting diodes (OLEDs) due to its suitable electronic properties.
    • Research shows that incorporating this compound into device architectures enhances performance metrics such as brightness and efficiency .

Data Table: Summary of Applications

Application AreaSpecific UseResearch Findings
Medicinal ChemistryAntimicrobial agentEffective against multiple bacterial strains
Anticancer drug candidateInhibits topoisomerases leading to cell death
Anti-inflammatory agentReduces inflammation in animal models
Materials ScienceOLEDsEnhances brightness and efficiency in devices

Mechanism of Action

The mechanism of action of 2-Chloro-4-methylquinoline-3-carbonitrile involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or bind to DNA, leading to its biological effects . The exact pathways depend on the specific derivatives and their intended applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues of 2-Chloro-4-methylquinoline-3-carbonitrile, highlighting differences in substituents and their implications:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound Cl (C2), CH₃ (C4), CN (C3) C₁₁H₇ClN₂ 202.64 Pharmaceutical intermediate
4-Chloro-6-methoxyquinoline-3-carbonitrile Cl (C4), OCH₃ (C6), CN (C3) C₁₁H₇ClN₂O 233.65 Medicinal chemistry (antimicrobial agents)
2-Amino-4-methylquinoline-3-carbonitrile NH₂ (C2), CH₃ (C4), CN (C3) C₁₁H₉N₃ 183.21 Enhanced solubility due to amino group
2-Amino-4-(3-chlorophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile Fused pyran ring, Cl-substituted phenyl C₁₉H₁₂ClN₃O 333.77 Anticancer research
2-Chloro-4-(3-fluorophenyl)-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile Fluorophenyl (C4), tetrahydroquinoline core C₁₇H₁₃ClFN₂ 297.75 CNS drug development
2-[(3-Chloro-4-methylphenyl)amino]pyridine-4-carbonitrile Pyridine core, amino-Cl-phenyl substituent C₁₃H₁₀ClN₃ 243.69 Kinase inhibition studies
Key Observations:

Substituent Position and Reactivity: The position of chlorine and methyl groups significantly influences reactivity. For example, 4-Chloro-6-methoxyquinoline-3-carbonitrile (Cl at C4) shows enhanced antimicrobial activity compared to the 2-chloro isomer .

Functional Group Effects: Replacing chlorine with an amino group (as in 2-Amino-4-methylquinoline-3-carbonitrile) increases solubility but may reduce electrophilicity, altering its utility in nucleophilic substitution reactions .

Core Modifications: Tetrahydroquinoline derivatives (e.g., 2-Chloro-4-(3-fluorophenyl)-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile) exhibit improved bioavailability due to reduced aromaticity, making them favorable for CNS-targeting drugs .

Biological Activity

2-Chloro-4-methylquinoline-3-carbonitrile (C₁₁H₇ClN₂) is a compound belonging to the quinoline family, characterized by its unique structural features, including a chloro group at position 2, a methyl group at position 4, and a cyano group at position 3. This structural arrangement contributes to its biological activity , particularly in antimicrobial and antitumor applications. The compound has garnered attention for its potential therapeutic uses, making it an important subject of study in medicinal chemistry.

  • Molecular Formula : C₁₁H₇ClN₂
  • Molecular Weight : 202.64 g/mol
  • CAS Number : 101617-94-1

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:

  • DNA Interaction : The compound forms stable complexes with DNA, which is crucial for its biological effects. It may inhibit enzymes involved in DNA replication and repair, such as topoisomerases, leading to cell death.
  • Enzyme Inhibition : It has been shown to inhibit various enzymes critical for cellular function, contributing to its antitumor and antimicrobial properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. The mechanism involves interference with bacterial DNA synthesis and inhibition of essential enzymes.

Microbial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

These results suggest that the compound can be effective against both Gram-positive and Gram-negative bacteria.

Antitumor Activity

The compound has also been investigated for its cytotoxic effects on cancer cell lines. Studies have reported IC50 values indicating the concentration required to inhibit cell growth by 50%:

Cancer Cell LineIC50 (µM)
HeLa (cervical cancer)10
MCF-7 (breast cancer)15
A549 (lung cancer)20

The antitumor mechanism is believed to involve the induction of apoptosis and disruption of cell cycle progression through DNA damage .

Case Studies

  • Antimicrobial Efficacy Study : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various quinoline derivatives, including this compound. The results demonstrated that the compound effectively inhibited growth in multiple bacterial strains, highlighting its potential as a lead compound for developing new antibiotics .
  • Cytotoxicity Assessment : In a research article focusing on novel anticancer agents, this compound was tested against several cancer cell lines. The findings indicated significant cytotoxicity, particularly against HeLa cells, suggesting its potential as an anticancer drug candidate .

Synthesis and Derivatives

The synthesis of this compound typically involves:

  • Vilsmeier-Haack Reaction : This method utilizes acetanilide or acetoacetanilide as starting materials.
  • Cyclization Reactions : Following initial synthesis, further modifications can yield derivatives with enhanced biological activities.

The ability to modify the quinoline structure allows for exploration of various biological activities and therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-4-methylquinoline-3-carbonitrile
Reactant of Route 2
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